Cas no 347361-45-9 (2-(Perfluoropentanoyl)cyclopentanone)
2-(Perfluoropentanoyl)cyclopentanone Chemical and Physical Properties
Names and Identifiers
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- 2-(PERFLUOROPENTANOYL)CYCLOPENTANONE
- 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)cyclopentan-1-one
- 2-(Nonafluoropentanoyl)cyclopentanone
- 2-(Perfluoropentanoyl)cyclopentanone
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- Inchi: 1S/C10H7F9O2/c11-7(12,6(21)4-2-1-3-5(4)20)8(13,14)9(15,16)10(17,18)19/h4H,1-3H2
- InChI Key: PFZDTHHLJUIBOD-UHFFFAOYSA-N
- SMILES: FC(C(C(C(F)(F)F)(F)F)(F)F)(C(C1C(CCC1)=O)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 452
- XLogP3: 3.5
- Topological Polar Surface Area: 34.1
2-(Perfluoropentanoyl)cyclopentanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P193410-250mg |
2-(Perfluoropentanoyl)cyclopentanone |
347361-45-9 | 250mg |
$ 505.00 | 2022-06-03 | ||
| TRC | P193410-500mg |
2-(Perfluoropentanoyl)cyclopentanone |
347361-45-9 | 500mg |
$ 845.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622385-1g |
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)cyclopentan-1-one |
347361-45-9 | 98% | 1g |
¥4147.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622385-5g |
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)cyclopentan-1-one |
347361-45-9 | 98% | 5g |
¥11916.00 | 2024-05-17 |
2-(Perfluoropentanoyl)cyclopentanone Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(Perfluoropentanoyl)cyclopentanone
Introduction to 2-(Perfluoropentanoyl)cyclopentanone (CAS No. 347361-45-9)
2-(Perfluoropentanoyl)cyclopentanone, identified by its Chemical Abstracts Service (CAS) number 347361-45-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of perfluorinated derivatives, which are known for their unique physicochemical properties arising from the presence of fully fluorinated alkyl groups. The structure of 2-(Perfluoropentanoyl)cyclopentanone consists of a cyclopentanone core functionalized with a perfluoropentanoyl moiety, making it a promising candidate for various applications in drug design and material science.
The perfluorinated substituent in 2-(Perfluoropentanoyl)cyclopentanone imparts exceptional hydrophobicity and thermal stability, which are highly desirable attributes in pharmaceutical formulations. These properties make the compound an attractive intermediate in the synthesis of bioactive molecules that require resistance to environmental degradation or enhanced solubility in non-polar solvents. In recent years, there has been a growing interest in perfluorinated compounds due to their potential applications in drug delivery systems, where their stability and compatibility with biological matrices offer significant advantages.
One of the most compelling aspects of 2-(Perfluoropentanoyl)cyclopentanone is its utility as a building block in the development of novel therapeutic agents. The cyclopentanone ring is a common motif in many biologically active compounds, and its modification with a perfluorinated acyl group can lead to enhanced binding affinity and metabolic stability. For instance, researchers have explored derivatives of this compound as protease inhibitors, where the perfluoroalkyl group helps to stabilize the transition state of the enzyme-substrate complex. This has led to several promising candidates entering preclinical development for treating inflammatory and infectious diseases.
Recent advancements in computational chemistry have further highlighted the potential of 2-(Perfluoropentanoyl)cyclopentanone as a scaffold for drug discovery. Molecular modeling studies have demonstrated that the perfluoropentanoyl group can effectively modulate the electronic properties of adjacent functional groups, allowing for fine-tuning of bioactivity. This capability is particularly valuable in designing molecules that interact with targets such as kinases and G-protein coupled receptors, which are critical in many disease pathways. The ability to predictively model the behavior of 2-(Perfluoropentanoyl)cyclopentanone derivatives has accelerated the discovery process, enabling researchers to identify lead compounds more efficiently.
In addition to its pharmaceutical applications, 2-(Perfluoropentanoyl)cyclopentanone has shown promise in materials science, particularly in the development of advanced coatings and lubricants. The high thermal stability and chemical inertness of perfluorinated compounds make them ideal for protective coatings that can withstand extreme conditions. Researchers have investigated its use in anti-fouling paints for marine applications, where its ability to repel water and organic contaminants can extend the lifespan of ship hulls significantly. Furthermore, its compatibility with other fluorinated materials allows for the creation of multi-functional coatings with tailored properties.
The synthesis of 2-(Perfluoropentanoyl)cyclopentanone presents both challenges and opportunities for synthetic chemists. While there are established methods for introducing perfluoroalkyl groups into organic molecules, achieving regioselectivity and high yield remains a key focus area. Recent innovations in catalytic processes have enabled more efficient routes to this compound, leveraging transition metal catalysts to facilitate key transformations. These advancements not only improve the scalability of production but also open up new avenues for structural diversification.
The biological activity of 2-(Perfluoropentanoyl)cyclopentanone has been extensively studied in recent years, with particular interest in its potential as an anti-inflammatory agent. Preclinical studies have indicated that certain derivatives exhibit significant inhibitory effects on enzymes involved in pro-inflammatory pathways, such as COX-2 and lipoxygenase. The perfluoropentanoyl group appears to enhance binding interactions with these targets by stabilizing key hydrogen bonds and hydrophobic interactions. This has spurred further investigation into optimizing these derivatives for therapeutic use.
Another exciting application area is in the field of photodynamic therapy (PDT), where 2-(Perfluoropenanoylcyclopenta none) derivatives have been explored as photosensitizer carriers. The high lipophilicity of perfluoroalkyl groups improves cellular uptake and retention of photosensitizers, enhancing their efficacy in killing cancer cells under light irradiation. Researchers are currently evaluating these compounds in combination therapies that leverage both chemotherapy and PDT to improve treatment outcomes.
The environmental impact of using perfluorinated compounds like 2-(Perfluro p Ethanoylcyclopenta none) is also a topic of ongoing research. While these compounds offer numerous benefits in terms of stability and performance, their persistence in the environment raises concerns about long-term ecological effects. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprints. Additionally, researchers are investigating biodegradation pathways for these compounds to ensure they do not accumulate indefinitely.
In conclusion, 2-(Perfluro p Ethanoylcyclopenta none) (CAS No. 347361-45-9) is a versatile compound with far-reaching implications across multiple scientific disciplines. Its unique combination of hydrophobicity, thermal stability, and biological activity makes it an invaluable tool for drug discovery, materials science, and environmental research. As our understanding of its properties continues to grow, so too will its applications, shaping the future landscape of chemical innovation.
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